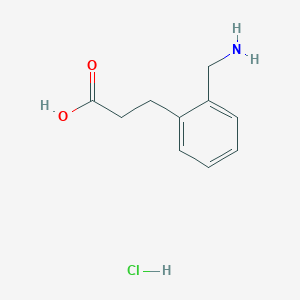
N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPPC and is a pyridazine derivative that has been synthesized through various methods. It has been found to have promising effects in scientific research, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of MPPC is not fully understood, but it has been found to interact with various receptors in the brain, including dopamine receptors and serotonin receptors. MPPC has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
MPPC has been found to have various biochemical and physiological effects, including the promotion of neuronal growth and survival, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. It has also been found to have anti-inflammatory effects, reducing inflammation in the brain and potentially contributing to its neuroprotective effects.
実験室実験の利点と制限
MPPC has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors in the brain. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several potential future directions for research on MPPC, including further investigation of its mechanisms of action, the development of more efficient and effective synthesis methods, and the exploration of its potential applications in the treatment of various neurological disorders. Additionally, the use of MPPC in combination with other compounds or therapies may further enhance its neuroprotective effects and efficacy.
合成法
The synthesis of MPPC has been achieved through various methods, including the use of microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions, and the use of copper-catalyzed azide-alkyne cycloaddition reactions. These methods have been found to be efficient and effective in producing MPPC in high yields.
科学的研究の応用
MPPC has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have promising effects in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. MPPC has been shown to have neuroprotective effects, promoting the growth and survival of neurons in the brain.
特性
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-16-7-5-6-15(14-16)10-11-20-19(24)17-8-9-18(22-21-17)23-12-3-2-4-13-23/h5-9,14H,2-4,10-13H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZVJDSAAASSJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=NN=C(C=C2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

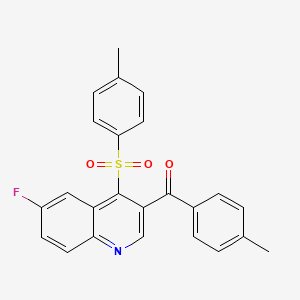
![4-[butyl(methyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2377639.png)
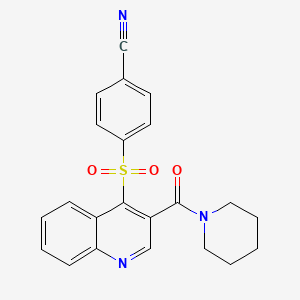
![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377645.png)
![N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377647.png)
![2-chloro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2377649.png)
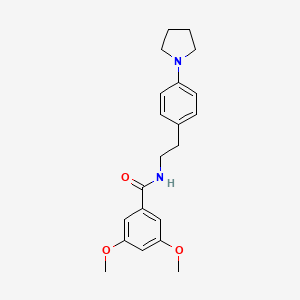
![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)
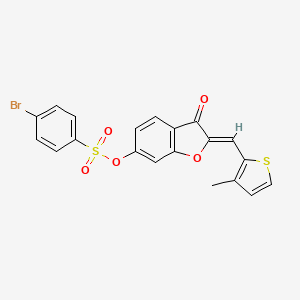
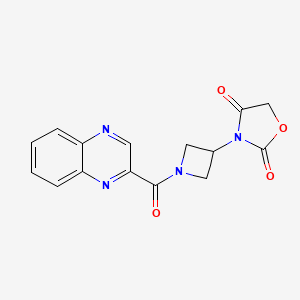

![2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2377657.png)
![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)
